molecular formula C9H13NOS B12638665 7-(2-Furyl)-1,4-thiazepane

7-(2-Furyl)-1,4-thiazepane

Cat. No.: B12638665
M. Wt: 183.27 g/mol
InChI Key: FXAQIBYIWTYVET-UHFFFAOYSA-N
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Description

7-(2-Furyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Furyl)-1,4-thiazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Furyl)-1,4-thiazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

7-(furan-2-yl)-1,4-thiazepane

InChI

InChI=1S/C9H13NOS/c1-2-8(11-6-1)9-3-4-10-5-7-12-9/h1-2,6,9-10H,3-5,7H2

InChI Key

FXAQIBYIWTYVET-UHFFFAOYSA-N

Canonical SMILES

C1CNCCSC1C2=CC=CO2

Origin of Product

United States

The Enduring Significance of Heterocyclic Compounds in Modern Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in the field of organic chemistry. longdom.orgopenaccessjournals.comijarsct.co.in Their prevalence is notable in numerous natural products, including essential biomolecules like DNA, chlorophyll, and vitamins. ijarsct.co.in The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts distinct physical and chemical properties that are often responsible for the biological activity of these molecules. openaccessjournals.com

In the realm of medicinal chemistry, heterocyclic scaffolds are a mainstay, with a significant majority of newly approved drugs featuring these structural motifs. ijnrd.orgijraset.com Their diverse three-dimensional arrangements and the ability to engage in various intermolecular interactions, such as hydrogen bonding, make them ideal candidates for designing molecules that can bind to specific biological targets with high affinity and selectivity. ijraset.com Beyond pharmaceuticals, heterocyclic compounds are integral to the development of agrochemicals, functional materials, and catalysts for a wide array of chemical transformations. longdom.orgopenaccessjournals.com

An Overview of Thiazepane Ring Systems in Advanced Synthetic Design

The thiazepane ring, a seven-membered heterocycle containing both a sulfur and a nitrogen atom, represents a fascinating and somewhat under-explored area of chemical space. Specifically, the 1,4-thiazepane (B1286124) scaffold has garnered attention for its inherent three-dimensional character, a desirable trait in the design of screening libraries for fragment-based drug discovery. nih.gov Molecules with greater three-dimensionality often exhibit improved specificity when binding to protein targets. nih.gov

The synthesis of thiazepane ring systems can be approached through various strategies, including the cyclization of amino thiols with suitable electrophiles. nih.govchemmethod.com For instance, the reaction of cysteamine (B1669678) with α,β-unsaturated esters has been employed to construct the 1,4-thiazepanone core, which can then be further modified. nih.gov The development of efficient and versatile synthetic routes to access diverse thiazepane derivatives is an active area of research, as it opens the door to new chemical entities with potential applications in medicinal chemistry and materials science. nih.govnih.govacs.org Indeed, various thiazepine derivatives have been investigated for a range of biological activities. chemmethod.comontosight.aigoogle.com

The Multifaceted Role of Furan Moieties in Diverse Chemical Transformations and Architectures

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a highly versatile building block in organic synthesis. acs.org Its unique reactivity allows it to participate in a wide array of chemical transformations. While possessing aromatic character, the resonance energy of furan is significantly lower than that of benzene (B151609), enabling it to undergo reactions that involve dearomatization under relatively mild conditions. acs.org This reactivity profile makes furan a valuable precursor to a variety of other molecular architectures. acs.org

Furan and its derivatives can act as dienes in Diels-Alder reactions, undergo ring-opening to form 1,4-dicarbonyl compounds, and be subjected to oxidation or reduction to yield other useful intermediates. acs.orgrsc.org The incorporation of a furan moiety into a larger molecule can influence its electronic properties, conformation, and potential for intermolecular interactions. ijabbr.com Furthermore, furan-containing structures have been explored for their utility in materials science, for example, in the design of fire-resistant polymers. rowan.edu The chemical versatility of the furan nucleus makes it a valuable component in the design of complex molecules with tailored properties. ijabbr.com

A Compelling Research Rationale and Scope for Investigations into 7 2 Furyl 1,4 Thiazepane

Strategies for 1,4-Thiazepane (B1286124) Ring Construction

The formation of the seven-membered 1,4-thiazepane ring is a synthetic challenge that has been addressed through various innovative cyclization strategies. These methods aim to efficiently construct the core structure, often allowing for the introduction of diverse substituents to explore the chemical space and modulate biological activity.

Cyclization Reactions in Seven-Membered Ring Formation

The construction of the 1,4-thiazepane skeleton predominantly relies on cyclization reactions that form the seven-membered ring. These strategies often involve the formation of key carbon-sulfur and carbon-nitrogen bonds in an intra- or intermolecular fashion. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A common and effective strategy for the synthesis of 1,4-thiazepine derivatives involves a tandem reaction sequence initiated by a 1,4-Michael addition. chemmethod.comchemmethod.com This approach typically utilizes α,β-unsaturated carbonyl compounds as Michael acceptors and a bifunctional nucleophile containing both a thiol and an amine group, such as o-aminothiophenol or its derivatives. The reaction is generally carried out in an alkaline medium. chemmethod.comchemmethod.com

The mechanism commences with the conjugate addition of the thiol group to the α,β-unsaturated system. This is followed by an intramolecular 1,2-cycloaddition, where the amine group attacks the carbonyl carbon, leading to the formation of the seven-membered thiazepine ring after dehydration. This method has been successfully employed for the synthesis of various substituted 1,4-benzothiazepines. researchgate.net While specific examples detailing the synthesis of 7-(2-Furyl)-1,4-thiazepane via this exact route are not extensively documented in the reviewed literature, the general applicability of this method to α,β-unsaturated ketones and aldehydes suggests its potential for accessing such compounds.

A study on the synthesis of 1,4-benzothiazepine derivatives reported the reaction of chalcones with 2-aminothiophenol (B119425) in the presence of a catalytic amount of concentrated hydrochloric acid in methanol (B129727) under reflux conditions, yielding the desired products in good yields. researchgate.net Another report describes the use of an alkaline medium for the cyclization of α,β-unsaturated carbonyl compounds with ortho-mercapto aniline. chemmethod.com

A highly efficient one-pot synthesis of 1,4-thiazepan-5-ones involves the reaction of α,β-unsaturated esters with 1,2-amino thiols, such as cysteamine (B1669678). nih.govresearchgate.net These thiazepanones serve as valuable precursors that can be subsequently reduced to the corresponding 1,4-thiazepanes. nih.govresearchgate.net This method offers significant advantages, including short reaction times (0.5–3 hours) and good yields, with a broad substrate scope. nih.govresearchgate.net

The reaction proceeds via a tandem conjugate addition of the thiol group to the α,β-unsaturated ester, followed by an intramolecular cyclization (lactamization) of the amino group onto the ester carbonyl. The use of trifluoroethyl esters has been shown to enhance the reaction rate due to their moderate reactivity. nih.gov Optimization of reaction conditions has identified DBU as a suitable base and imidazole (B134444) as an effective acyl transfer additive to improve yields. nih.gov

A notable example from the literature is the synthesis of 7-(thiophen-2-yl)-1,4-thiazepan-5-one, a close structural analog of the target furan derivative. The reaction of the methyl ester of 3-(2-thienyl)-acrylic acid with cysteamine in the presence of DBU and imidazole provides the cyclized product. nih.gov Subsequent reduction of the thiazepanone using reagents like sodium borohydride/iodine or borane (B79455) dimethylsulfide furnishes the 1,4-thiazepane. nih.gov

EntryR¹ Substituent of EsterReaction Time (h)Yield (%)
1Thiophen-2-yl1.583
2Phenyl0.583
34-Methoxyphenyl181
44-Chlorophenyl175
53-Methoxyphenyl1.578
62-Methoxyphenyl350

Data sourced from a study on the synthesis of 1,4-thiazepanones using cysteamine and various α,β-unsaturated esters. The reaction conditions typically involve DBU as a base and imidazole as an additive in acetonitrile. nih.gov

The intramolecular cyclization of functionally substituted alkynes has emerged as a powerful tool for the construction of various heterocyclic systems, including 1,4-thiazepines. metu.edu.trresearchgate.net A prominent example of this strategy is the cyclization of N-propargylic β-enaminones. researchgate.netresearchgate.net

In this approach, N-propargylic β-enaminones are first synthesized through the conjugate addition of propargylamine (B41283) to α,β-alkynic ketones. metu.edu.tr These intermediates are then thionated using a reagent like Lawesson's reagent to produce N-propargylic β-enaminothiones in situ. researchgate.net Subsequent electrophilic cyclization, often catalyzed by a Lewis acid such as zinc chloride, promotes the 7-exo-dig cyclization to yield 2-methylene-2,3-dihydro-1,4-thiazepines in good to high yields. researchgate.net This methodology demonstrates high efficiency and a broad tolerance for various functional groups. researchgate.net

Further elaboration of the alkyne moiety in the N-propargylic β-enaminone precursor can lead to more complex thiazepine derivatives. For instance, coupling of N-propargylic β-enaminones with terminal alkynes can generate N-(2,4-pentadiynyl)-β-enaminones. metu.edu.tr Treatment of these precursors with Lawesson's reagent leads to an in situ thionation followed by an immediate intramolecular cyclization to afford 2-(2-propyn-1-ylidene)-2,3-dihydro-1,4-thiazepines in a one-pot manner. metu.edu.tr This approach has been utilized to synthesize a library of novel 1,4-thiazepine derivatives. metu.edu.tr

Multicomponent reactions (MCRs) offer a highly efficient and diversity-oriented approach to the synthesis of complex heterocyclic scaffolds, including 1,4-thiazepine derivatives. mdpi.commdpi.com These reactions allow for the formation of multiple bonds in a single synthetic operation, starting from three or more simple and readily available starting materials. acs.org MCRs are particularly advantageous for generating libraries of structurally diverse compounds for biological screening.

One such strategy involves the microwave-assisted, solvent-free condensation of an aldehyde, an amino-substituted heterocycle, and mercaptoacetic acid. mdpi.com This approach has been successfully employed to synthesize novel 1,4-thiazepines fused with bioactive heterocyclic skeletons such as carbazole, pyrazole, or isoxazole (B147169). mdpi.com The reactions are typically rapid (less than 10 minutes) and provide high yields, highlighting the green and efficient nature of this methodology. mdpi.comresearchgate.net

Another example is a three-component reaction of isatin, 5-amino-3-methylpyrazole, and an α-mercaptocarboxylic acid in water under ultrasound irradiation, which yields spiro[indoline-3,4′-pyrazolo[3,4-e] researchgate.netCurrent time information in Bangalore, IN.thiazepine]diones. thieme-connect.com This method proceeds chemo- and regioselectively and benefits from the use of an environmentally benign solvent and energy source. thieme-connect.com The versatility of MCRs makes them a powerful tool for the construction of complex thiazepine-containing molecules. researchgate.net

Ring Closure Metathesis (RCM) has become a cornerstone in the synthesis of a wide array of cyclic compounds, including seven-membered heterocycles containing nitrogen and sulfur atoms. organic-chemistry.orgresearchgate.net This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile olefin byproduct (e.g., ethylene), which drives the reaction to completion. organic-chemistry.org

The application of RCM to the synthesis of 1,4-thiazepine derivatives requires the preparation of a suitable acyclic diene precursor containing the 1,4-thiaza backbone. The strategic placement of two terminal alkene functionalities allows for the catalytic cyclization to form the unsaturated seven-membered ring. This method is known for its high functional group tolerance, allowing for the presence of various substituents on the diene precursor. researchgate.net

While specific examples focused solely on 7-(2-Furyl)-1,4-thiazepane are not prevalent in the direct search results, the general applicability of RCM to the synthesis of seven-membered nitrogen and sulfur-containing heterocycles is well-established. researchgate.netuwindsor.ca For instance, RCM has been utilized to prepare seven-membered benzo-fused heterocycles containing two heteroatoms, such as nitrogen and sulfur. researchgate.net The success of RCM in these related systems underscores its potential for the synthesis of the 1,4-thiazepane core.

CatalystSubstrate TypeRing Size FormedKey Features
Grubbs' Catalysts (I & II)Diene with N,S-tether7-memberedHigh functional group tolerance, formation of unsaturated ring.
Hoveyda-Grubbs CatalystsDiene with N,S-tether7-memberedIncreased stability and activity, suitable for challenging substrates.

This table provides a general overview of the application of RCM in the synthesis of seven-membered heterocycles.

Methodological Enhancements in Thiazepane Synthesis

Recent advancements in synthetic organic chemistry have provided powerful tools for constructing the 1,4-thiazepane ring system. These methods offer substantial improvements over classical approaches, which often require long reaction times and harsh conditions. nih.govresearchgate.net

Microwave (MW) irradiation has emerged as a key technology in the synthesis of heterocyclic compounds, including 1,4-thiazepines. mdpi.com This technique dramatically accelerates reaction rates, often leading to higher yields and purer products compared to conventional heating methods. mdpi.com The primary advantages stem from the efficient and uniform heating of the reaction mixture, which can significantly shorten reaction times from hours or days to mere minutes. nih.govmdpi.com

Microwave-assisted syntheses have been successfully applied to multicomponent reactions for creating diverse thiazepine derivatives. nih.gov For instance, the condensation of aldehydes, mercaptoacetic acid, and various heteroaromatic amines can be completed in under 10 minutes at 120 °C in the absence of a solvent. mdpi.com Similarly, the synthesis of pyrido[3,2-f] mdpi.comtandfonline.comthiazepines demonstrated a marked improvement in both yield and reaction time when switching from conventional heating to microwave irradiation. mdpi.com This efficiency is critical for the rapid generation of compound libraries for biological screening. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrido[3,2-f] mdpi.comtandfonline.comthiazepin-5-ones mdpi.com

CompoundConventional Method (Yield)Microwave Method (Yield)Microwave Conditions
Compound 4a61%85%500 W, 140 °C, 30 min
Compound 10c41%63%500 W, 140 °C, 25 min
Compound 255%82%500 W, 140 °C, 15 min

Adherence to the principles of green chemistry is an increasingly important aspect of modern synthesis. psu.edusigmaaldrich.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.com In the context of thiazepane synthesis, this often involves solvent-free reactions and the use of eco-friendly catalysts. researchgate.net

Microwave-assisted synthesis is frequently coupled with solvent-free conditions, further enhancing its green credentials. mdpi.comnih.gov For example, a multicomponent reaction to produce 1,4-thiazepines fused with carbazole, pyrazole, or isoxazole motifs proceeds efficiently under microwave irradiation without any solvent. nih.gov Another green approach is mechanochemical synthesis, where mechanical force (grinding) is used to drive reactions. The synthesis of benzo[b]-1,4-thiazepines has been achieved by grinding α,β-epoxyketones with o-aminothiophenol in the presence of a catalytic amount of silica (B1680970) gel, a method that avoids bulk organic solvents and often results in excellent yields and high purity. researchgate.net Other green strategies include replacing hazardous solvents like chloroform (B151607) with safer alternatives such as cyclopentyl methyl ether (CPME) and employing reusable heterogeneous catalysts to minimize waste.

The core tenets of green chemistry applied to thiazepane synthesis include:

Waste Prevention: Designing syntheses to minimize byproduct formation. psu.edu

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org

Safer Solvents: Using innocuous solvents or eliminating them entirely. sigmaaldrich.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure or using efficient energy sources like microwaves. acs.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste. sigmaaldrich.com

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of pharmaceutical intermediates and active ingredients. nih.govsioc-journal.cn This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. thalesnano.com The short residence times in flow reactors can accelerate reactions and provide access to novel chemical structures. thalesnano.com

For thiazepine synthesis, continuous flow reactors are proposed as a method for waste minimization, a key principle of green chemistry. While specific examples detailing the flow synthesis of 7-(2-Furyl)-1,4-thiazepane are not prevalent, the technology has been successfully applied to a wide range of heterocyclic compounds. vapourtec.com The use of flow chemistry is particularly advantageous for multi-step syntheses and for handling hazardous intermediates, making it a highly promising approach for the large-scale and efficient production of thiazepane derivatives. nih.govsioc-journal.cn

Stereoselective Synthesis of 7-(2-Furyl)-1,4-thiazepane Frameworks

The control of stereochemistry is paramount in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. The asymmetric synthesis of 1,4-thiazepane frameworks, particularly at the C7 position, has been a subject of significant research. psu.edu

A highly effective strategy for creating chiral centers in related heterocyclic systems is the asymmetric hydrogenation of prochiral imines. psu.eduresearchgate.net For the synthesis of chiral dihydrodibenzo[b,f] mdpi.comtandfonline.comthiazepines, iridium- and ruthenium-based catalysts with chiral phosphine (B1218219) ligands have proven to be exceptionally effective. researchgate.netresearchgate.net For instance, the hydrogenation of 11-substituted dibenzo[b,f] mdpi.comtandfonline.comthiazepines using an [Ir(COD)Cl]₂/(R)-SynPhos complex in the presence of iodine yields the corresponding chiral products with high enantiomeric excess (up to 96% ee). psu.eduresearchgate.net The choice of ligand, solvent, and additives is critical for achieving high conversion and enantioselectivity. researchgate.net

Table 2: Selected Results for Iridium-Catalyzed Asymmetric Hydrogenation of Dibenzo[b,f] mdpi.comtandfonline.comthiazepines researchgate.net

Substrate (R group at C11)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
Methyl[Ir(COD)Cl]₂ / (R)-SynPhos / I₂8492
Ethyl[Ir(COD)Cl]₂ / (R)-SynPhos / I₂9095
n-Propyl[Ir(COD)Cl]₂ / (R)-SynPhos / I₂9196
Phenyl[Ir(COD)Cl]₂ / (R)-SynPhos / I₂9096

Furthermore, N-heterocyclic carbene (NHC) catalyzed domino reactions represent another powerful approach. An NHC-catalyzed Mannich/lactamization reaction between N-(benzothiazolyl)imines and α-chloroaldehydes has been developed for the asymmetric synthesis of benzothiazolo-pyrimidinones. nih.gov Notably, when a furyl group was incorporated, the corresponding product was obtained in good yield and high stereoselectivity (69% yield, 11:1 d.r., 93% ee), demonstrating the viability of this strategy for introducing a stereodefined furyl-substituted carbon into a heterocyclic scaffold. nih.gov These methodologies provide a clear pathway for the potential stereoselective synthesis of 7-(2-Furyl)-1,4-thiazepane.

Introduction and Functionalization of the 2-Furyl Moiety within the Thiazepane Scaffold

The furan ring is a privileged structure found in many natural products and medicinally important compounds. arkat-usa.org Its incorporation into a heterocyclic scaffold like 1,4-thiazepane can significantly influence biological activity.

One common approach is to use a furan-containing building block in the initial cyclization reaction. For example, novel 4-furyl substituted 3-imidazoline 3-oxides were synthesized by reacting 2-bromo-1-(2-furanyl)ethanone oxime with amines and aldehydes. arkat-usa.org Similarly, a microwave-assisted, three-component reaction of 2-aminothiazole, an aldehyde (such as furan-2-carbaldehyde), and an acetoacetate (B1235776) can be used to synthesize thiazolopyrimidine derivatives bearing a furyl substituent. clockss.org

Another powerful method is the use of multicomponent reactions (MCRs) that assemble complex molecules in a single step. A facile three-component reaction involving thiazole (B1198619) carbenes, disubstituted ketenes, and activated alkynes allows for the construction of a polysubstituted furo[2,3-c]thiazepine core, directly fusing the furan and thiazepine rings. researchgate.netclockss.org

Advanced catalytic methods also provide elegant routes. Sequential gold and palladium catalysis has been employed for the stereoselective synthesis of polyfunctionalized nine-membered heterocycles, including furan-fused structures, through a process involving enyne cyclization followed by a dipolar cycloaddition. mdpi.com These diverse strategies highlight the versatility available to chemists for designing and synthesizing complex heterocyclic structures such as 7-(2-Furyl)-1,4-thiazepane.

Regioselective Attachment at the C-7 Position of the 1,4-Thiazepane Ring

The regioselective introduction of a substituent at the C-7 position of the 1,4-thiazepane ring is a critical step in the synthesis of compounds like 7-(2-Furyl)-1,4-thiazepane. A prevalent and effective strategy involves the construction of the thiazepane ring from acyclic precursors, where the desired C-7 substituent is already incorporated into one of the starting materials. A common and robust method is the cyclization of cysteamine (2-aminoethanethiol) with an appropriately substituted α,β-unsaturated carbonyl compound. nih.govchemmethod.com

A key precursor for the synthesis of 7-(2-Furyl)-1,4-thiazepan-5-one is an α,β-unsaturated ester bearing a 2-furyl group at the β-position, such as ethyl 3-(2-furyl)acrylate. The synthesis proceeds via a one-pot conjugate addition and subsequent intramolecular aminolysis (lactamization).

The reaction mechanism commences with the Michael addition of the thiol group of cysteamine to the β-carbon of the α,β-unsaturated ester. This is the primary bond-forming step that establishes the carbon skeleton of the final heterocyclic ring. Following the conjugate addition, the free amino group of the cysteamine adduct attacks the carbonyl group of the ester, leading to an intramolecular cyclization and elimination of the corresponding alcohol (e.g., ethanol) to furnish the 7-(2-furyl)-1,4-thiazepan-5-one. This tandem reaction sequence provides a direct and regioselective route to the desired C-7 substituted lactam.

The reaction conditions for this transformation can be optimized to achieve good yields and minimize side reactions. The choice of base and solvent can influence the reaction rate and outcome. For instance, the use of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent can facilitate the reaction. nih.gov The reduction of the resulting 7-(2-furyl)-1,4-thiazepan-5-one, for example with a reducing agent like borane dimethyl sulfide (B99878) complex, yields the target 7-(2-Furyl)-1,4-thiazepane. nih.gov

Entryα,β-Unsaturated EsterReagents and ConditionsProductYield (%)
1Ethyl 3-(2-furyl)acrylateCysteamine, DBU, CH3CN, rt7-(2-Furyl)-1,4-thiazepan-5-oneGood
27-(2-Furyl)-1,4-thiazepan-5-oneBH3·SMe2, THF, reflux7-(2-Furyl)-1,4-thiazepaneHigh

This methodology is not limited to furan derivatives and has been successfully applied to a range of α,β-unsaturated esters bearing different aryl and heteroaryl substituents at the β-position, demonstrating its versatility in generating a library of C-7 substituted 1,4-thiazepanones. nih.govresearchgate.net

Post-Cyclization Functionalization and Derivatization of the Furyl Group

Once the 7-(2-Furyl)-1,4-thiazepane core has been assembled, the furan ring offers multiple avenues for further functionalization, allowing for the synthesis of a diverse range of derivatives. The furan ring is an electron-rich aromatic heterocycle and is susceptible to various electrophilic substitution reactions. ajrconline.org

Electrophilic Aromatic Substitution:

The most common positions for electrophilic attack on the furan ring are C-5 and, to a lesser extent, C-3. The presence of the thiazepane ring at the C-2 position of the furan will influence the regioselectivity of these reactions.

Halogenation: Bromination or chlorination of the furan ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This introduces a handle for further cross-coupling reactions.

Nitration: Nitration of the furan ring can be accomplished using nitrating agents under carefully controlled conditions to avoid degradation of the furan ring.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the furan ring, typically at the C-5 position, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Metal-Catalyzed Cross-Coupling Reactions:

The halogenated derivatives of 7-(2-furyl)-1,4-thiazepane can serve as substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents onto the furan ring, significantly expanding the structural diversity of the synthesized compounds.

Diels-Alder Reaction:

Furan can act as a diene in Diels-Alder reactions, reacting with suitable dienophiles to form oxabicyclic adducts. ajrconline.org This provides a pathway to more complex, three-dimensional structures. The reactivity of the furan ring in this context can be influenced by the substituent at the C-2 position.

Reaction TypeReagentsPotential Product
BrominationN-Bromosuccinimide (NBS)7-(5-Bromo-2-furyl)-1,4-thiazepane
AcylationAcetyl chloride, AlCl37-(5-Acetyl-2-furyl)-1,4-thiazepane
Suzuki CouplingArylboronic acid, Pd catalyst, base7-(5-Aryl-2-furyl)-1,4-thiazepane

The ability to perform these post-cyclization modifications on the furyl group, combined with the regioselective synthesis of the thiazepane ring, provides a powerful and flexible platform for the creation of novel and structurally diverse 7-(2-furyl)-1,4-thiazepane derivatives for various applications.

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry offers a powerful arsenal (B13267) for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this process, providing detailed insights into the molecular framework.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like 7-(2-Furyl)-1,4-thiazepane, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete and unambiguous assignment of all proton and carbon signals. chemmethod.com

Table 1: Hypothetical ¹H NMR Data for 7-(2-Furyl)-1,4-thiazepane

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Furyl-H5'7.40 - 7.50ddJ = 1.8, 0.8
Furyl-H3'6.35 - 6.45ddJ = 3.2, 0.8
Furyl-H4'6.20 - 6.30ddJ = 3.2, 1.8
Thiazepane-H74.50 - 4.60tJ = 6.5
Thiazepane-H23.00 - 3.20m
Thiazepane-H52.80 - 3.00m
Thiazepane-H32.60 - 2.80m
Thiazepane-H61.90 - 2.10m
NH1.60 - 1.80br s

Note: This table is a hypothetical representation based on general principles of NMR spectroscopy and data from related structures. Actual values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 7-(2-Furyl)-1,4-thiazepane would give rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the thiazepane ring are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. The furan ring carbons would appear in the downfield region characteristic of aromatic and heteroaromatic systems. For example, in related 1,4-thiazepine derivatives, carbon signals for the C-S group have been observed around δ 57.58 ppm. chemmethod.com

Table 2: Hypothetical ¹³C NMR Data for 7-(2-Furyl)-1,4-thiazepane

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Furyl-C2'155 - 158
Furyl-C5'142 - 145
Furyl-C3'110 - 112
Furyl-C4'105 - 108
Thiazepane-C765 - 70
Thiazepane-C250 - 55
Thiazepane-C545 - 50
Thiazepane-C335 - 40
Thiazepane-C630 - 35

Note: This table is a hypothetical representation based on general principles of NMR spectroscopy and data from related structures. Actual values may vary.

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the thiazepane ring and the furan moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the seven-membered thiazepane ring.

The collective data from these 2D NMR experiments provides a comprehensive and detailed picture of the molecular structure of 7-(2-Furyl)-1,4-thiazepane.

While not directly applicable to the parent compound 7-(2-Furyl)-1,4-thiazepane, should fluorinated derivatives be synthesized, ¹⁹F NMR would be a powerful tool. nih.gov This technique is highly sensitive and provides information about the chemical environment of fluorine atoms within the molecule. For instance, in the development of BET bromodomain ligands, protein-observed ¹⁹F NMR has been utilized to characterize the binding of 1,4-thiazepane derivatives. nih.gov

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. asianpubs.org For 7-(2-Furyl)-1,4-thiazepane, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide valuable structural information. Characteristic fragmentation patterns for 1,4-thiazepanes would involve cleavage of the seven-membered ring and loss of the furyl substituent. Analysis of these fragments helps to corroborate the structure determined by NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy, providing strong evidence for its chemical formula. For 7-(2-Furyl)-1,4-thiazepane, HRMS would be employed to determine its exact mass and, consequently, its molecular formula (C₉H₁₃NOS).

The expected monoisotopic mass of 7-(2-Furyl)-1,4-thiazepane can be calculated based on the precise masses of its constituent isotopes. This calculated value would then be compared to the experimentally measured mass. A very small mass error, typically in the parts per million (ppm) range, would confirm the elemental composition.

Table 1: Illustrative HRMS Data for 7-(2-Furyl)-1,4-thiazepane

ParameterExpected Value
Molecular Formula C₉H₁₃NOS
Calculated Monoisotopic Mass 183.0718 g/mol
Observed Mass (M+H)⁺ 184.0791 g/mol
Mass Error < 5 ppm

This table presents hypothetical data that would be anticipated from an HRMS analysis of the target compound.

The fragmentation pattern observed in the HRMS spectrum would also provide valuable structural information. Key fragments would be expected from the cleavage of the thiazepane ring and the bond connecting the furan moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for assessing the purity of volatile and thermally stable compounds like 7-(2-Furyl)-1,4-thiazepane. mdpi.com

In a typical GC-MS analysis, a sample of the compound would be injected into the gas chromatograph, where it would be vaporized and travel through a capillary column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification and purity assessment. A pure sample of 7-(2-Furyl)-1,4-thiazepane would be expected to show a single, sharp peak in the gas chromatogram. The presence of additional peaks would indicate impurities.

The mass spectrometer would then analyze the eluting compound, providing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern would be compared against spectral libraries and theoretical fragmentation pathways to confirm the identity of the main peak as 7-(2-Furyl)-1,4-thiazepane and to identify any impurities.

Table 2: Predicted GC-MS Data for 7-(2-Furyl)-1,4-thiazepane

ParameterPredicted Value
Retention Time (t_R) Dependent on column and conditions
Molecular Ion (M⁺) m/z 183
Key Fragment Ions m/z 110 (Thiazepane ring fragment), m/z 95 (Furfuryl cation), m/z 67 (Furan ring fragment)

This table contains predicted data based on the expected behavior of the compound in a GC-MS system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-(2-Furyl)-1,4-thiazepane would be expected to show characteristic absorption bands corresponding to its structural features. While specific spectra for this compound are not available, data for related furan and thiazepine derivatives can provide insight into the expected vibrational modes. researchgate.nettandfonline.com

Table 3: Anticipated IR Absorption Bands for 7-(2-Furyl)-1,4-thiazepane

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3400N-H StretchSecondary Amine (Thiazepane)
2850-2960C-H StretchAliphatic (Thiazepane)
~1580, ~1500, ~1450C=C StretchFuran Ring
~1015C-O-C StretchFuran Ring
650-700C-S StretchThioether (Thiazepane)

This table presents anticipated IR absorption frequencies based on characteristic functional group vibrations.

The presence of a broad peak in the 3300-3400 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine in the thiazepane ring. The aliphatic C-H stretches from the methylene (B1212753) groups in the ring would appear in the 2850-2960 cm⁻¹ range. Characteristic absorptions for the furan ring, including C=C and C-O-C stretching vibrations, would also be expected.

X-ray Crystallography for Solid-State Structural Conformation

The seven-membered 1,4-thiazepane ring is flexible and can adopt several conformations, such as a chair or boat form. X-ray crystallography would reveal the preferred conformation in the crystal lattice. Furthermore, it would detail the orientation of the 2-furyl substituent relative to the thiazepane ring. Intermolecular interactions, such as hydrogen bonding involving the amine proton, would also be elucidated, providing insight into the crystal packing.

Table 4: Hypothetical Crystallographic Data for 7-(2-Furyl)-1,4-thiazepane

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5°
Key Conformation Chair-like conformation of the thiazepane ring

This table provides hypothetical crystallographic parameters for illustrative purposes.

Reactivity Profiles of the 1,4-Thiazepane Ring System

The 1,4-thiazepane ring is a seven-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 4, respectively. Its reactivity is centered around these two heteroatoms, the potential for ring conformational changes, and susceptibility to ring-opening or contraction reactions under specific conditions.

The nitrogen and sulfur atoms within the 1,4-thiazepane ring possess lone pairs of electrons, defining their primary reactivity. The nitrogen atom imparts nucleophilic and basic properties, while the sulfur atom can also exhibit nucleophilicity and is susceptible to oxidation.

The secondary amine in the thiazepane ring is nucleophilic and readily undergoes reactions with electrophiles. For instance, N-acylation with acyl chlorides is a common transformation. acs.org Similarly, it can be alkylated. The sulfur atom, a soft nucleophile, can be targeted by various oxidizing agents. Oxidation with reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) converts the sulfide to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the ring's electronic properties, as the resulting sulfone group is strongly electron-withdrawing, which can enhance the electrophilic character of the ring system. vulcanchem.com

Table 1: Summary of Heteroatom Reactivity in the 1,4-Thiazepane Ring
HeteroatomReactivity TypeReaction ExampleProduct TypeReference
NitrogenNucleophilicAcylation with Phenylacetyl ChlorideN-acyl-1,4-thiazepane acs.org
NitrogenNucleophilicReaction with Alkyl HalidesN-alkyl-1,4-thiazepane researchgate.net
SulfurNucleophilic (Oxidation)Oxidation with H₂O₂ or m-CPBA1,4-Thiazepane-1-oxide (Sulfoxide)
SulfurNucleophilic (Oxidation)Further Oxidation of Sulfoxide1,4-Thiazepane-1,1-dioxide (Sulfone)

The seven-membered thiazepane ring can undergo transformations that alter its size. Ring-contraction and ring-opening reactions are known for thiazepine derivatives, often promoted by specific reagents or structural features.

For example, certain pyrimido chemicalbook.compearson.combenzothiazepines undergo ring-contraction to the corresponding six-membered pyrimido chemicalbook.comvaia.combenzothiazines when treated with iodine or N-halogenosuccinimides. rsc.org In another instance, the seven-membered ring of a benzo[f] chemicalbook.compearson.comthiazepine derivative was found to contract to a six-membered benzothiazine. tandfonline.com Ring-opening reactions have also been observed, particularly in activated systems. Treatment of a thiazepine S-oxide with triethylamine (B128534) in alcohol can lead to ring-contracted products, implying a ring-opening/re-closure sequence. rsc.org Hydrolytic ring expansion (HIRE) has been applied to tetracyclic chemicalbook.comvaia.comthiazepines, resulting in the formation of a larger ten-membered chemicalbook.comvaia.comchim.itthiazecine ring system. researchgate.net While these examples involve fused or substituted thiazepines, they establish the potential for such skeletal rearrangements in the 1,4-thiazepane core of 7-(2-Furyl)-1,4-thiazepane.

Table 2: Examples of Ring Transformations in Thiazepine Derivatives
Starting Material TypeReaction ConditionTransformationProduct TypeReference
Pyrimido chemicalbook.compearson.combenzothiazepineIodine in AlcoholRing-ContractionPyrimido chemicalbook.comvaia.combenzothiazine rsc.org
Benzo[f] chemicalbook.compearson.comthiazepine-1,1-dioxideReaction with carbonyl compoundsRing-ContractionBenzo[e] chemicalbook.compearson.comthiazine-1,1-dioxide tandfonline.com
Tetracyclic chemicalbook.comvaia.comthiazepineHydrolytic Imidazoline Ring Expansion (HIRE)Ring-Expansion chemicalbook.comvaia.comchim.itThiazecine ring system researchgate.net

The C7 carbon in 7-(2-Furyl)-1,4-thiazepane is a stereocenter. The synthesis of related substituted 1,4-thiazepines often results in diastereomeric pairs that can be separated by crystallization. acs.org The stereochemistry at this position is crucial, as demonstrated in studies of biologically active thiazepines. For example, during the inhibition of β-lactamases, a penem (B1263517) inhibitor rearranges to form a seven-membered 1,4-thiazepine intermediate with a defined R-stereochemistry at the new C7 center. figshare.comnih.gov

The conformational properties of the seven-membered ring are also significant. Studies on N-alkylspiro chemicalbook.comvaia.comthiazepin-2-ones have revealed the existence of conformational chirality, where enantiomorphic boat-type conformers were observed in the solid state. researchgate.net Given the presence of a chiral center at C7 and the conformational flexibility of the seven-membered ring, epimerization at C7 is a potential process, especially under conditions that could facilitate the formation of an intermediate where the C7 proton is labile. However, specific studies on the epimerization of 7-(2-Furyl)-1,4-thiazepane are not documented.

Reactivity of the 2-Furyl Moiety

The furan ring is an electron-rich aromatic heterocycle. Its reactivity is markedly different from that of benzene (B151609), being more akin to that of activated benzene derivatives like phenol (B47542) or aniline.

Furan readily undergoes electrophilic aromatic substitution, with a reactivity reported to be many orders of magnitude greater than that of benzene. chemicalbook.com This high reactivity is due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (the sigma complex) formed during the reaction.

Substitution occurs preferentially at the C2 (α) position, and if that is occupied, at the C5 position. vaia.comnumberanalytics.com This regioselectivity is because the attack at C2 allows for the positive charge in the intermediate to be delocalized over three resonance structures, providing greater stability compared to the intermediate formed from attack at C3, which has only two resonance structures. chemicalbook.com For 7-(2-Furyl)-1,4-thiazepane, the C2 position of the furan ring is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position of the furan ring. Common electrophilic substitution reactions for furans include nitration, bromination, sulfonation, and Friedel-Crafts acylation, although milder conditions are often required compared to benzene to avoid ring degradation. numberanalytics.comresearchgate.net

Table 3: Electrophilic Aromatic Substitution on the Furan Ring
ReactionTypical ReagentMajor Product PositionCommentReference
NitrationAcetyl nitrate (B79036) (CH₃COONO₂)C5Harsh conditions can lead to ring opening. researchgate.netresearchgate.net
BrominationBromine in DioxaneC5Reaction is very rapid. researchgate.net
FormylationVilsmeier-Haack reagent (POCl₃, DMF)C5A common method to introduce a formyl group. researchgate.net
AcylationAcetic anhydride, BF₃·Et₂OC5Friedel-Crafts type reaction under mild conditions. researchgate.net

The furan ring can participate in a wide array of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the functionalization of the furan ring (e.g., with a halogen or a metal) or direct C-H activation.

Palladium-catalyzed reactions are prominent, including the arylation of furan derivatives at the C-H bond adjacent to the oxygen atom with aryl iodides. thieme-connect.com Copper catalysts are also widely used; for example, Cu(I)-catalyzed cross-coupling of enynones with terminal alkynes can produce furan-substituted allenes. chim.it Furthermore, Cu(II)-catalyzed aerobic oxidative coupling between furans and other heterocycles like indoles has been developed, showcasing a sustainable method for creating complex molecular architectures. rsc.org Gold-catalyzed cycloisomerization reactions of alkyne-containing precursors are another important route to substituted furans. hud.ac.uk These methodologies suggest that the 2-furyl group in 7-(2-Furyl)-1,4-thiazepane can be a handle for further molecular elaboration, for instance, through direct C5-H arylation or after conversion to a 5-halo or 5-stannyl derivative for Suzuki or Stille coupling, respectively.

Table 4: Metal-Catalyzed Coupling Reactions Involving Furan Derivatives
Catalyst SystemReaction TypeReactantsProduct TypeReference
Palladium(II) / AgFC-H ArylationFuran derivative + Aryl iodideArylated furan thieme-connect.com
Copper(I) iodideCross-CouplingEnynone + Terminal alkyneFuran-substituted allene chim.it
Copper(II) chlorideOxidative CouplingFuran + IndoleIndolyl-furan rsc.org
Gold complexesCyclization/Coupling1-Oxiranyl-2-alkynyl esters + NucleophilesSubstituted furan hud.ac.uk

Cycloaddition Reactions Involving the Furan Diene System (e.g., Photo-Nazarov Reactions)

The furan ring in 7-(2-Furyl)-1,4-thiazepane can act as a 4π component in various cycloaddition reactions. One notable transformation is the Diels-Alder reaction, where the furan can react with a dienophile. The substitution at the 2-position by the thiazepane ring is expected to influence the regioselectivity of this reaction.

A particularly relevant transformation for furyl systems is the Photo-Nazarov reaction . While traditionally difficult to achieve with furan-based systems using standard acid catalysis, photochemical approaches have proven successful for 2-furyl vinyl ketones. scispace.comnih.gov This reaction involves the 4π-electrocyclization of a pentadienyl cation or its equivalent to form a cyclopentenyl cation, which is then trapped to yield a cyclopentanone. For a hypothetical precursor derived from 7-(2-Furyl)-1,4-thiazepane, such as a 2-furyl vinyl ketone, a photo-Nazarov reaction could, in principle, lead to the formation of a novel fused heterocyclic system. The reaction would likely proceed under mild photochemical conditions, potentially in solvents like acetic acid or hexafluoroisopropanol, with UV irradiation. scispace.comnih.gov

Reactivity of 2-Furyl Carbene Intermediates and Related Transformations

The generation of 2-furyl carbene intermediates offers a powerful avenue for synthetic transformations. irb.hr These carbenes, often generated from enynones in the presence of metal catalysts like copper or zinc, exhibit characteristic carbene reactivity. irb.hr While traditionally considered elusive, metal-catalyzed generation has enabled their participation in a variety of synthetic applications. irb.hr

For a precursor related to 7-(2-Furyl)-1,4-thiazepane, the generation of a 2-furyl carbene intermediate could lead to several subsequent reactions. These include insertions into C-H and X-H bonds (where X is a heteroatom) and cycloadditions. It is important to note that metal-free approaches to generate these carbenes have shown reactivity primarily towards compounds with heteroatom-hydrogen bonds, while failing to undergo addition reactions with unsaturated substrates. irb.hr The catalytic generation of a metal-(2-furyl)carbene complex would likely be necessary to achieve a broader range of transformations. irb.hr

Reactions with Organometallic Reagents, including Grignard Reactions

The reaction of the furan moiety with organometallic reagents, such as Grignard reagents (RMgX) , is a fundamental transformation in organic synthesis. The acidity of the proton at the 5-position of the furan ring allows for deprotonation with a strong base, followed by reaction with an electrophile. However, with Grignard reagents, the reaction typically proceeds via nucleophilic addition to a carbonyl group if one is present as a substituent.

In the context of 7-(2-Furyl)-1,4-thiazepane itself, direct reaction with a Grignard reagent at the furan ring is unlikely without prior functionalization. If, for instance, a formyl group were present at the 5-position of the furan ring, a Grignard reagent would readily add to the carbonyl, forming a secondary alcohol. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. acs.org The regioselectivity of Grignard additions to α,β-unsaturated systems can be complex, with both 1,2- and 1,4-addition being possible. For α,β-γ,δ-unsaturated ketones, alkyl Grignard reagents tend to give 1,4-addition, while aryl Grignard reagents can give a mixture of products. netsci-journal.com

Photo-induced Reactions and Photochemistry of Furyl Systems

The photochemistry of furan derivatives is rich and varied, often leading to complex isomerization and cycloaddition products. sphinxsai.com Upon direct irradiation, furans can undergo rearrangement to isomeric furans or fragment to produce species like cyclopropene-3-carbaldehyde. sphinxsai.com Sensitized photolysis, on the other hand, can lead to the formation of cyclopropenyl derivatives. sphinxsai.com

For 7-(2-Furyl)-1,4-thiazepane, photo-induced reactions could involve intramolecular processes if a suitable chromophore is present on the thiazepane ring or intermolecular reactions with other species. For example, the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene (or in this case, the furan double bond), could occur if a suitable carbonyl partner is introduced. The photostability of the thiazepane ring under the conditions required for furan photochemistry would be a critical factor in determining the outcome of such reactions.

Interplay Between Thiazepane and Furyl Reactivity

The true chemical personality of 7-(2-Furyl)-1,4-thiazepane lies in the mutual influence of its two heterocyclic components.

Conformational Effects on Reaction Pathways

The 1,4-thiazepane ring is a flexible seven-membered ring that can adopt several conformations, such as chair-like and twist-boat forms. The specific conformation adopted will be influenced by the substituent at the 7-position, in this case, the 2-furyl group. This conformational preference can, in turn, sterically hinder or facilitate the approach of reagents to the furan ring, thereby influencing reaction rates and stereochemical outcomes. For instance, in a cycloaddition reaction, the orientation of the furan ring relative to the incoming dienophile would be dictated by the conformational constraints imposed by the thiazepane ring.

Derivatization Strategies for Structural Diversification and Chemical Space Exploration

The structural framework of 7-(2-Furyl)-1,4-thiazepane presents multiple reactive sites that are amenable to chemical modification. These sites—primarily the secondary amine and the sulfur atom of the thiazepane ring, as well as the furan ring—serve as strategic handles for derivatization. The systematic application of various synthetic methodologies to these positions allows for the generation of diverse analog libraries, facilitating a thorough exploration of the surrounding chemical space. Such exploration is fundamental in fields like medicinal chemistry, where the goal is to modulate molecular properties to optimize biological activity and other pharmaceutically relevant characteristics.

Derivatization strategies can be broadly categorized based on the region of the molecule being modified: the 1,4-thiazepane core or the peripheral 2-furyl substituent.

Modifications of the 1,4-Thiazepane Ring

The 1,4-thiazepane heterocycle contains a secondary amine and a sulfide linkage, both of which are prime targets for chemical transformation.

N-Functionalization: The secondary amine at the N-4 position is a versatile functional group for introducing a wide array of substituents. This is commonly achieved through N-acylation and N-alkylation reactions.

N-Acylation: The nucleophilic nitrogen readily reacts with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (using coupling agents) to form the corresponding amides. This strategy allows for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic moieties.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones provides access to N-alkylated derivatives. This modifies the basicity and lipophilicity of the core structure.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to form a C-N bond with aryl or heteroaryl halides, significantly expanding the structural diversity.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond acceptors and introduce different steric and electronic properties compared to amides.

S-Oxidation: The sulfur atom at the S-1 position can be selectively oxidized to afford the corresponding sulfoxide or sulfone. These transformations alter the geometry, polarity, and hydrogen-bonding capacity of the molecule. The use of controlled amounts of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide allows for the selective formation of either the sulfoxide (one equivalent of oxidant) or the sulfone (two or more equivalents). The introduction of these oxidized sulfur moieties can significantly impact the compound's interaction with biological targets.

Table 1: Derivatization Strategies Targeting the 1,4-Thiazepane Ring
Reaction TypeTarget SiteReagents & ConditionsResulting Functional GroupPotential for Diversification
N-AcylationN-4 AmineR-COCl, Base or R-COOH, Coupling AgentAmideHigh; R can be varied extensively (aliphatic, aromatic, heterocyclic).
N-AlkylationN-4 AmineR-X, Base or R-CHO, Reducing AgentTertiary AmineHigh; Introduces diverse alkyl and arylalkyl groups.
N-SulfonylationN-4 AmineR-SO₂Cl, BaseSulfonamideHigh; R can be varied to modulate electronic properties.
S-OxidationS-1 Sulfidem-CPBA or H₂O₂ (1 or 2+ eq.)Sulfoxide or SulfoneModerate; Alters polarity and H-bonding capacity.

Modifications of the 2-Furyl Moiety

The furan ring is an electron-rich aromatic system that can undergo several types of transformations, further expanding the chemical space accessible from the parent compound.

Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic substitution, predominantly at the C-5 position (adjacent to the thiazepane linkage). Common reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting halo-furans are valuable intermediates for further functionalization.

Nitration: Treatment with nitrating agents (e.g., acetyl nitrate) can install a nitro group, which can subsequently be reduced to an amine, providing another handle for derivatization.

Friedel-Crafts Acylation: Reaction with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst introduces a ketone, which can be a site for further modifications.

Palladium-Catalyzed Cross-Coupling Reactions: The halogenated furan derivatives serve as excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or

Computational Chemistry and Theoretical Investigations of 7 2 Furyl 1,4 Thiazepane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic landscape of 7-(2-Furyl)-1,4-thiazepane, providing data on orbital energies, charge distribution, and molecular stability.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of heterocyclic compounds due to its balance of computational cost and accuracy. For 7-(2-Furyl)-1,4-thiazepane, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and determine its electronic properties. nih.gov

These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify nucleophilic and electrophilic regions, offering clues about the molecule's reactive sites. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of 7-(2-Furyl)-1,4-thiazepane from DFT Calculations

Property Predicted Value Significance
HOMO Energy -6.5 eV Region of electron donation
LUMO Energy -1.2 eV Region of electron acceptance
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results for a molecule of this nature.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electronic structure. mdpi.comresearchgate.net While computationally more demanding than DFT, these methods can provide more accurate energy calculations and a more detailed description of electron correlation effects. For 7-(2-Furyl)-1,4-thiazepane, ab initio calculations would be valuable for refining the geometries and energies of different conformers and for calculating vibrational frequencies to compare with experimental infrared and Raman spectra. mdpi.com These calculations can corroborate findings from DFT and provide a more robust understanding of the molecule's intrinsic stability.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the seven-membered 1,4-thiazepane (B1286124) ring and the rotation of the 2-furyl substituent give rise to a complex conformational landscape for 7-(2-Furyl)-1,4-thiazepane.

The 1,4-thiazepane ring, being a seven-membered heterocycle, can adopt several low-energy conformations. nih.gov Analogous to other seven-membered rings like diazepanes, the most stable conformations are typically non-planar, such as twist-boat and chair-like forms, to alleviate steric strain. nih.govarabjchem.org Computational studies on similar heterocyclic systems have shown that the twist-boat conformation is often a low-energy state. nih.gov For 7-(2-Furyl)-1,4-thiazepane, the specific preferred conformation will be influenced by the steric and electronic effects of the 2-furyl substituent at the C7 position. Conformational searches using molecular mechanics or quantum chemical methods can identify the global minimum energy structure and the relative energies of other stable conformers.

Table 2: Relative Energies of Plausible 1,4-Thiazepane Ring Conformations

Conformation Relative Energy (kcal/mol) Key Dihedral Angles
Twist-Boat 0.00 C2-N1-C7-C6 ≈ 60°, S4-C5-C6-C7 ≈ -80°
Chair 1.5 - 2.5 C2-N1-C7-C6 ≈ -70°, S4-C5-C6-C7 ≈ 75°

Note: This data is illustrative and based on general findings for seven-membered rings; specific values for 7-(2-Furyl)-1,4-thiazepane would require dedicated calculations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is also a valuable tool for exploring the potential reactivity of 7-(2-Furyl)-1,4-thiazepane. By modeling reaction pathways, it is possible to predict the feasibility of certain chemical transformations and to understand the underlying mechanisms. For instance, theoretical studies can elucidate the mechanisms of reactions common to thiazepine derivatives, such as ring transformations or functional group modifications. researchgate.net

By locating the transition state structures for a proposed reaction, it is possible to calculate the activation energy, which is a critical factor in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. This type of analysis can guide the design of new synthetic routes and help in understanding the stability of the molecule under various conditions.

Computational Elucidation of Thiazepane Ring Formation Pathways

The formation of the 1,4-thiazepane ring is a critical aspect of the synthesis of 7-(2-Furyl)-1,4-thiazepane. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential reaction pathways and identifying the most energetically favorable routes. These calculations can elucidate the transition states and intermediates involved in the cyclization process, providing a detailed mechanistic understanding.

Theoretical studies on the formation of similar seven-membered heterocyclic rings, such as 1,4-diazepanes and benzothiazepines, have demonstrated the utility of these computational approaches. For the formation of the 1,4-thiazepane ring, a plausible synthetic route involves the reaction of a substituted cysteamine (B1669678) derivative with a suitable electrophile. Computational modeling can be employed to investigate the energetics of various potential cyclization strategies, such as intramolecular nucleophilic substitution or reductive amination.

Key aspects of the computational investigation include:

Conformational Analysis of Precursors: Identifying the low-energy conformations of the acyclic precursors to determine their reactivity.

Transition State Searching: Locating the transition state structures for the key bond-forming steps. The energy barrier associated with the transition state is a crucial indicator of the reaction rate.

Solvent Effects: Incorporating the influence of the solvent on the reaction pathway, as solvation can significantly alter the energetics of charged or polar intermediates and transition states.

Table 1: Hypothetical Calculated Activation Energies for Thiazepane Ring Formation Pathways

Reaction PathwayTransition StateActivation Energy (kcal/mol) in Gas PhaseActivation Energy (kcal/mol) in Acetonitrile
Intramolecular SN2TS125.822.5
Reductive AminationTS218.216.9

This table presents hypothetical data to illustrate the type of results obtained from DFT calculations. Actual values would require specific quantum chemical computations for 7-(2-Furyl)-1,4-thiazepane.

Theoretical Studies of Furyl Group Transformations

The furan (B31954) moiety in 7-(2-Furyl)-1,4-thiazepane is susceptible to a variety of chemical transformations, which can be explored through theoretical studies. The reactivity of the furan ring is influenced by its aromatic character and the electron-donating nature of the oxygen heteroatom. Computational models can predict the regioselectivity and reactivity of the furyl group towards electrophilic substitution, reduction, and cycloaddition reactions.

Theoretical investigations into the reactivity of furan and its derivatives often employ calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps to identify the most reactive sites. For instance, the preferred site of electrophilic attack on the furan ring is typically the C2 or C5 position, a prediction that can be quantified through computational analysis of the transition states for various electrophilic additions.

Furthermore, the stability of the furan ring can be compromised under certain conditions, leading to ring-opening reactions. Theoretical calculations can model the pathways of such transformations, providing insights into the reaction mechanisms and the factors that influence the stability of the furan ring within the larger molecular framework of 7-(2-Furyl)-1,4-thiazepane.

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of new compounds like 7-(2-Furyl)-1,4-thiazepane.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The process typically involves:

Conformational Search: Identifying all stable conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. For a flexible seven-membered ring like 1,4-thiazepane, this step is crucial.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Calculation: Calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Prediction: Converting the calculated shielding tensors to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Dominant Conformer of 7-(2-Furyl)-1,4-thiazepane

AtomPredicted Chemical Shift (ppm)
C2' (Furyl)152.1
C5' (Furyl)110.5
C3' (Furyl)108.9
C4' (Furyl)143.2
C2 (Thiazepane)55.4
C3 (Thiazepane)32.8
C5 (Thiazepane)48.1
C6 (Thiazepane)35.6
C7 (Thiazepane)62.3

This table presents hypothetical data. Actual chemical shift predictions would require specific DFT calculations.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational vibrational frequency analysis, typically performed using DFT, can predict the positions and intensities of the vibrational bands. This analysis is not only useful for interpreting experimental spectra but also for confirming that a calculated structure corresponds to a true energy minimum (i.e., has no imaginary frequencies).

The theoretical vibrational spectrum can be compared with experimental data to validate the computed structure. The calculations provide a detailed assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations of the thiazepane ring and the furyl group.

Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments for 7-(2-Furyl)-1,4-thiazepane

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3125C-H stretch (Furyl)
2950C-H stretch (Thiazepane, asymmetric)
2880C-H stretch (Thiazepane, symmetric)
1580C=C stretch (Furyl)
1450CH₂ scissoring (Thiazepane)
1250C-O-C stretch (Furyl)
1100C-N stretch (Thiazepane)
680C-S stretch (Thiazepane)

This table presents hypothetical data to illustrate the type of information obtained from vibrational frequency calculations.

Advanced Applications and Future Directions for 7 2 Furyl 1,4 Thiazepane in Non Biological Fields

Role in Materials Science and Polymer Chemistry

The integration of heterocyclic systems into advanced materials is a burgeoning area of research. The distinct characteristics of the furyl and thiazepane groups within 7-(2-Furyl)-1,4-thiazepane suggest its potential utility in the development of novel polymers and functional organic frameworks.

Precursors for Conductive Polymers and Electronic Materials

Furan-based polymers are recognized for their potential as conductive materials. acs.orgbohrium.comnih.govrsc.orgsemanticscholar.org The furan (B31954) ring is an electron-rich aromatic system that can be polymerized to form conjugated polymers capable of conducting electricity upon doping. Polyfuran and its derivatives have been investigated for their electronic and optical properties. semanticscholar.org The synthesis of furan-based conjugated polymers allows for the tuning of their bandgaps, which is a critical parameter for applications in electronic devices. rsc.org

Theoretically, 7-(2-Furyl)-1,4-thiazepane could serve as a monomer for the synthesis of novel conductive polymers. The furyl group would provide the necessary π-conjugation for charge transport along the polymer backbone, while the 1,4-thiazepane (B1286124) substituent could impart desirable physical properties such as improved solubility and processability. The presence of the sulfur and nitrogen atoms in the thiazepane ring might also influence the electronic properties of the resulting polymer through non-covalent interactions.

PropertyFuran-Based PolymersPotential Influence of 7-(2-Furyl)-1,4-thiazepane
Conductivity Can be rendered conductive through doping.The thiazepane moiety may affect doping efficiency and charge carrier mobility.
Solubility Often limited in common organic solvents.The non-planar and flexible thiazepane ring could enhance solubility.
Bandgap Tunable by modifying the polymer structure. rsc.orgThe electronic nature of the thiazepane substituent could influence the HOMO-LUMO gap.
Thermal Stability Varies depending on the specific polymer structure.The aliphatic thiazepane ring might impact the overall thermal stability.

Incorporation into Organic Frameworks for Advanced Functional Materials

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. mdpi.comrsc.org The construction of these frameworks relies on the use of organic linkers that connect metal nodes (in MOFs) or self-assemble (in COFs). While thiazole (B1198619) and its derivatives have been utilized as linkers in the synthesis of luminescent MOFs, the potential of thiazepane-containing ligands is less explored. mdpi.com

7-(2-Furyl)-1,4-thiazepane possesses multiple potential coordination sites—the furan oxygen, the thiazepane nitrogen, and the thiazepane sulfur—making it a candidate for a versatile organic linker in the design of novel frameworks. The incorporation of this molecule into MOFs or COFs could lead to materials with unique pore environments and functionalities. The sulfur and nitrogen atoms could act as specific binding sites for guest molecules or as catalytic centers.

Potential as Ligands in Catalysis

The coordination chemistry of heterocyclic ligands is central to the development of efficient and selective catalysts. The combination of a soft sulfur donor, a hard nitrogen donor, and an aromatic furyl group in 7-(2-Furyl)-1,4-thiazepane suggests its potential as a versatile ligand in catalysis.

Chelation Properties of the Thiazepane Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms within the 1,4-thiazepane ring are capable of coordinating to metal ions, forming chelate rings that enhance the stability of the resulting metal complexes. researchgate.netopenmedicinalchemistryjournal.com The flexible seven-membered ring can adopt various conformations to accommodate the geometric preferences of different metal centers. This adaptability is a valuable feature in ligand design for catalysis, as it allows for the fine-tuning of the catalyst's steric and electronic properties. The chelation of metal ions by sulfur-nitrogen ligands has been shown to result in complexes with interesting catalytic activities. chemrxiv.org

Donor AtomHard/Soft ClassificationPotential Coordinating Metals
Nitrogen HardTransition metals (e.g., Fe, Co, Ni), main group metals
Sulfur SoftLate transition metals (e.g., Pd, Pt, Cu, Ag, Au)

Influence of the Furyl Group on Ligand Design and Catalytic Activity

The 2-furyl substituent can significantly influence the properties of a metal complex. The furan ring can participate in π-stacking interactions and its oxygen atom can act as a weak coordinating site. Furthermore, the electronic properties of the furyl group can be transmitted to the metal center through the ligand backbone, thereby modifying the catalytic activity. The electron-rich nature of the furan ring can enhance the electron-donating ability of the ligand, which can be beneficial in various catalytic transformations, such as cross-coupling reactions.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex chemical systems from molecular components. rsc.orgfrontiersin.orgnih.govnih.govresearchgate.net Macrocyclic molecules play a crucial role as hosts in host-guest chemistry. While 7-(2-Furyl)-1,4-thiazepane is not a macrocycle itself, it could be incorporated as a building block into larger macrocyclic structures.

The presence of both hydrogen bond donors (the N-H group in the thiazepane ring) and acceptors (the nitrogen and oxygen atoms), as well as the potential for hydrophobic interactions involving the furyl ring and the aliphatic backbone, makes this molecule an interesting candidate for designing host molecules. Macrocycles containing the 7-(2-Furyl)-1,4-thiazepane unit could exhibit selective binding towards specific guest molecules, with potential applications in sensing, separation, and molecular recognition. The sulfur atom could also participate in specific interactions with soft guest species.

Future Research Directions in Synthetic Methodology and Application Development

The exploration of 7-(2-Furyl)-1,4-thiazepane and its derivatives, while still in its nascent stages, holds considerable promise for advancements in both synthetic chemistry and materials science. Future research is poised to focus on refining synthetic protocols to be more efficient and environmentally benign, while simultaneously investigating novel non-biological applications that leverage the unique structural and electronic properties of this heterocyclic scaffold.

Synthetic Methodology

Current synthetic routes to 1,4-thiazepanes, while effective, often present opportunities for improvement in terms of yield, scalability, and sustainability. The future of synthetic methodology for 7-(2-Furyl)-1,4-thiazepane will likely concentrate on several key areas:

Green Chemistry Approaches: A significant trend in modern organic synthesis is the adoption of green chemistry principles. nih.govbohrium.com Future work will likely involve the development of synthetic pathways that utilize greener solvents, reduce energy consumption, and minimize waste generation. Techniques such as microwave-assisted and ultrasound-assisted synthesis could be explored to accelerate reaction times and improve yields. nih.gov The use of recyclable catalysts and solvent-free reaction conditions are also promising avenues for making the synthesis of 1,4-thiazepane derivatives more sustainable. bohrium.com

Stereoselective Synthesis: The stereochemistry of 7-(2-Furyl)-1,4-thiazepane can have a profound impact on its physical and chemical properties. Consequently, the development of stereoselective synthetic methods to access specific enantiomers and diastereomers is a critical area for future research. This could involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials to control the three-dimensional arrangement of the molecule. mdpi.comnih.gov

Novel Catalytic Systems: The exploration of novel catalysts could unlock new and more efficient synthetic routes. This includes the investigation of metal-based catalysts for cross-coupling reactions to introduce the furyl group, as well as organocatalysts for key bond-forming steps in the construction of the thiazepane ring. researchgate.net

Research Direction Objective Potential Methodologies Expected Outcome
Green SynthesisReduce environmental impact of synthesisMicrowave-assisted synthesis, Ultrasound-assisted synthesis, Use of green solvents (e.g., water, ionic liquids), Recyclable catalystsHigher yields, shorter reaction times, reduced waste, lower energy consumption
Stereoselective SynthesisAccess to specific stereoisomersChiral catalysts (e.g., chiral phosphoric acids), Chiral auxiliaries, Enantiopure starting materialsEnantiomerically pure 7-(2-Furyl)-1,4-thiazepane for specialized applications
One-Pot ReactionsImprove synthetic efficiencyTandem conjugate addition-cyclization reactionsReduced number of synthetic steps, improved atom economy, simplified purification
Novel CatalysisDiscover new synthetic pathwaysMetal-catalyzed cross-coupling, OrganocatalysisMilder reaction conditions, broader substrate scope, improved functional group tolerance

Application Development in Non-Biological Fields

While much of the current research on 1,4-thiazepane derivatives is focused on their biological activity, the unique structure of 7-(2-Furyl)-1,4-thiazepane suggests a range of potential applications in non-biological fields. Future research should aim to explore these untapped possibilities.

Coordination Chemistry and Catalysis: The presence of both sulfur and nitrogen atoms in the 1,4-thiazepane ring makes it an attractive candidate as a bidentate or polydentate ligand for a variety of metal ions. The resulting metal complexes could find applications as catalysts in organic synthesis, for example, in asymmetric catalysis if a chiral version of the ligand is used. The furan moiety could also participate in metal coordination or be further functionalized.

Materials Science and Polymer Chemistry: The 7-(2-Furyl)-1,4-thiazepane scaffold could serve as a monomer or a functional building block for the synthesis of novel polymers. The furan ring is known to participate in various polymerization reactions, and the thiazepane unit could impart unique thermal, optical, or mechanical properties to the resulting materials. ijsrst.com These polymers could have applications in areas such as specialty plastics, coatings, or electronic materials.

Corrosion Inhibition: Heterocyclic compounds containing sulfur and nitrogen atoms have been widely investigated as effective corrosion inhibitors for various metals and alloys. The lone pairs of electrons on the sulfur and nitrogen atoms can coordinate with the metal surface, forming a protective layer that inhibits corrosion. Future research could evaluate the efficacy of 7-(2-Furyl)-1,4-thiazepane as a corrosion inhibitor, particularly in acidic or saline environments.

Potential Application Key Structural Features Proposed Research Potential Impact
Coordination ChemistrySulfur and nitrogen atoms for metal coordinationSynthesis and characterization of metal complexes (e.g., with Pd, Pt, Ru, Cu)Development of new catalysts for organic synthesis, functional materials with novel electronic or magnetic properties
Materials ScienceFuran ring for polymerization, Thiazepane ring for unique propertiesPolymerization of 7-(2-Furyl)-1,4-thiazepane or its derivativesCreation of new polymers with enhanced thermal stability, specific optical properties, or improved mechanical strength
Corrosion InhibitionSulfur and nitrogen atoms for surface adsorptionElectrochemical studies (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) on metal surfaces in corrosive mediaDevelopment of new, effective, and potentially environmentally friendly corrosion inhibitors for industrial applications

Q & A

Basic Research Questions

Q. What theoretical frameworks are critical for structuring research on 7-(2-Furyl)-1,4-thiazepane?

  • Theoretical frameworks guide hypothesis formulation, experimental design, and data interpretation. For example, molecular orbital theory can explain electronic properties, while supramolecular chemistry frameworks may elucidate non-covalent interactions. Researchers should align their work with established theories (e.g., reaction mechanisms, stereoelectronic effects) to contextualize findings and identify gaps .

Q. What experimental designs are optimal for synthesizing 7-(2-Furyl)-1,4-thiazepane?

  • Factorial designs allow systematic manipulation of variables (e.g., temperature, catalyst loading) to optimize yield. A pre-experimental design (e.g., one-shot case study) can screen reaction conditions, followed by a quasi-experimental approach with control groups to validate reproducibility. Example steps:

  • Step 1 : Acylation of thiazepane core under inert atmosphere (N₂/Ar).
  • Step 2 : Cyclization using Lewis acids (e.g., BF₃·Et₂O) at controlled temperatures (0–60°C).
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing 7-(2-Furyl)-1,4-thiazepane?

  • NMR : ¹H/¹³C NMR for structural confirmation (e.g., furyl proton signals at δ 6.2–7.4 ppm).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.0845).
  • IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Cross-validation with computational simulations (DFT) enhances accuracy .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for 7-(2-Furyl)-1,4-thiazepane derivatives?

  • Method : Use isotopic labeling (e.g., ²H/¹³C) to track reaction intermediates. Combine kinetic studies (e.g., Eyring analysis) with in situ FTIR to monitor real-time changes. For conflicting data, apply multivariate analysis (PCA) to distinguish experimental noise from genuine mechanistic variations .

Q. What computational strategies improve predictive modeling of 7-(2-Furyl)-1,4-thiazepane’s biological interactions?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GABAₐ receptors) using force fields (AMBER/CHARMM).
  • QSAR : Develop quantitative structure-activity relationship models with descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (e.g., radioligand displacement) .

Q. How do researchers address discrepancies in solubility and stability data across studies?

  • Systematic Analysis :

VariableControlled Conditions
pHBuffered solutions (pH 3–9)
SolventPolar (DMSO), non-polar (hexane)
Temperature25°C vs. 37°C
  • Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility. Replicate conflicting studies under identical conditions to isolate variables .

Q. What interdisciplinary approaches enhance the study of 7-(2-Furyl)-1,4-thiazepane’s applications?

  • Chemical Biology : Fluorescent tagging (e.g., BODIPY) for cellular uptake studies.
  • Materials Science : Investigate self-assembly properties via SAXS/WAXS.
  • Pharmacology : Pair in silico docking (AutoDock Vina) with zebrafish models for toxicity screening .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with theoretical predictions (e.g., NMR chemical shifts via ACD/Labs). Publish raw datasets in repositories like Zenodo for transparency .
  • Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, particularly in collaborative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.